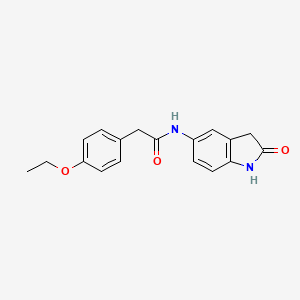

2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-15-6-3-12(4-7-15)9-17(21)19-14-5-8-16-13(10-14)11-18(22)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGVISPPAVMLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, is reacted with acetic anhydride to form 4-ethoxyacetanilide.

Formation of the Oxoindolinyl Intermediate: Isatin is reacted with an appropriate amine to form the oxoindolinyl intermediate.

Coupling Reaction: The two intermediates are then coupled under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl/H₂O) | Concentrated HCl, reflux | 2-(4-ethoxyphenyl)acetic acid + 5-amino-2-oxoindoline | Acid-catalyzed cleavage of the amide bond |

| Basic (NaOH/EtOH) | NaOH, ethanol, Δ | Sodium 2-(4-ethoxyphenyl)acetate + 5-amino-2-oxoindoline | Base-mediated saponification |

-

Key Insight : Hydrolysis is pH-dependent, with acidic conditions favoring protonation of the carbonyl oxygen, while basic conditions deprotonate the nucleophilic hydroxide.

Oxidation Reactions

The ethoxyphenyl and indolinone moieties are susceptible to oxidation:

Ethoxyphenyl Oxidation

-

Reagents : KMnO₄ (acidic/neutral), CrO₃

-

Products : Quinone derivatives or hydroxylated phenyl intermediates.

-

Mechanism : Electron-donating ethoxy group directs electrophilic attack, forming epoxides or diols before further oxidation.

Indolinone Oxidation

-

Reagents : H₂O₂, Fe³⁺ catalysts

-

Products : N-Oxides or ring-expanded lactams.

Nucleophilic Substitution

The ethoxy group (-OCH₂CH₃) participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (excess) | CuCl₂, DMF, 120°C | 2-(4-aminophenyl)-N-(2-oxoindolin-5-yl)acetamide |

| Cl⁻ | AlCl₃, chlorobenzene, Δ | 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide |

-

Note : NAS is facilitated by electron-rich aromatic systems, with the ethoxy group acting as a leaving group.

Coupling Reactions

The indolinone nitrogen and acetamide carbonyl enable cross-coupling:

Buchwald–Hartwig Amination

Suzuki–Miyaura Coupling

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes:

-

Ring-Opening : Formation of azepine derivatives via [4+2] cycloaddition.

-

Decarboxylation : Loss of CO₂ from the acetamide group, yielding N-(2-oxoindolin-5-yl)ethylamine.

Biological Interactions

While not a chemical reaction per se, the compound interacts with enzymes via:

-

Hydrogen Bonding : Between the acetamide carbonyl and protease active sites (e.g., thrombin).

-

π-Stacking : Ethoxyphenyl group aligns with aromatic residues in kinase binding pockets .

Critical Analysis of Reaction Outcomes

| Reaction Type | Yield Range | Byproducts | Optimization Tips |

|---|---|---|---|

| Hydrolysis | 70–85% | Partially hydrolyzed intermediates | Use excess acid/base and prolonged reflux |

| Oxidation | 40–60% | Over-oxidized quinones | Controlled stoichiometry of oxidizing agents |

| NAS | 55–75% | Di-substituted byproducts | Employ high-boiling solvents (e.g., DMF) |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that 2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide exhibits significant anticancer potential. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of key signaling pathways. For instance, similar compounds in the oxindole class have shown effectiveness against various cancer types, including non-small cell lung cancer and pancreatic cancer .

2. Mechanism of Action

The compound is believed to interact with specific molecular targets, influencing enzyme activity and cellular responses. Studies have utilized molecular docking techniques to predict binding affinities with targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth .

3. Synthesis of Derivatives

The unique structure of this compound allows for the design of derivatives with enhanced efficacy and selectivity against specific biological targets. The synthesis typically involves multi-step reactions that can yield various analogs for further pharmacological evaluation .

Organic Synthesis Applications

1. Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its structural features facilitate the development of novel compounds with potential therapeutic applications.

2. Reaction Versatility

The presence of functional groups in this compound allows for versatile chemical reactions, making it a valuable building block in organic synthesis. It can participate in reactions such as acylation, alkylation, and cyclization, leading to a variety of derivatives with distinct properties.

Material Science Applications

1. Potential Use in Drug Delivery Systems

Due to its unique chemical properties, there is potential for this compound to be incorporated into drug delivery systems. Its ability to modulate biological activity could enhance the effectiveness of therapeutic agents when used in conjunction with nanocarriers or polymer-based systems.

Case Studies

1. Anticancer Studies

In a recent study involving similar oxindole derivatives, researchers demonstrated that compounds with structural similarities to this compound exhibited significant antiproliferative effects against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in targeted cancer therapies .

2. Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding interactions between this compound and various protein targets involved in disease progression. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Indolin/Indazole-Based Acetamides

Compounds with indolin or indazole cores share structural similarities with the target molecule, influencing their biological interactions.

Key Insights :

- The hydrazineylidene group in compound 6a may enhance anti-proliferative activity compared to the target compound’s simpler structure .

- Indazole derivatives (e.g., 6b) demonstrate the impact of heterocyclic cores on bioactivity, though the target’s 2-oxoindolin moiety may offer distinct binding interactions .

Thiazole/Thiazolidinone Acetamides

Sulfur-containing heterocycles exhibit varied electronic properties and bioactivity.

Key Insights :

- Thiazolidinone tautomerism (e.g., ) may reduce stability compared to the target compound’s rigid indolin core .

Phenoxy/Aromatic Acetamides

Phenoxy-substituted acetamides highlight the role of substituents on bioactivity.

Key Insights :

- Electron-withdrawing groups (e.g., fluorine in Y206-8490) improve logP but may reduce solubility compared to the target’s ethoxy group .

- Thiadiazole and quinazoline moieties (e.g., 7d, 38) enhance anticancer potency, suggesting the target’s indolin core could be optimized similarly .

Physicochemical and Pharmacokinetic Comparison

Key Insights :

- The target compound’s higher polar surface area (vs.

- Thiadiazole derivatives (e.g., 7d) exhibit higher molecular weights and logP values, correlating with enhanced membrane affinity but lower aqueous solubility .

Biological Activity

2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an indolinone moiety linked to a phenyl group through an acetamide functional group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- Indolinone core : Known for its interaction with various biological targets.

- Ethoxy-substituted phenyl group : Enhances lipophilicity and may influence the compound's biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : It could bind to various receptors, potentially affecting signal transduction pathways involved in cellular responses.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins, which is critical for understanding its therapeutic potential.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

-

Anticancer Properties :

- In vitro studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range, suggesting strong efficacy against tumor cells .

- Mechanistic investigations revealed that the compound may induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase, which is crucial for cancer therapy .

- Anti-inflammatory Effects :

- Neuroprotective Activity :

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- Study on Anticancer Activity :

- Anti-inflammatory Assessment :

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Significant | ~15 | Induction of apoptosis |

| Anti-inflammatory | Moderate | Not specified | Inhibition of NF-kB signaling |

| Neuroprotective | Promising | Not specified | Protection against oxidative stress |

Q & A

Q. What are the validated synthetic routes for 2-(4-ethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling 4-ethoxyphenylacetic acid derivatives with 5-aminoindolin-2-one via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane . Optimization includes adjusting reaction temperature (e.g., 0–25°C), stoichiometry of reagents, and post-reaction purification via column chromatography or recrystallization. TLC monitoring (e.g., using silica gel plates with ethyl acetate/hexane eluents) ensures reaction completion .

Q. How can structural integrity and purity of the compound be confirmed?

- Methodological Answer :

- Spectroscopy : Use H and C NMR to verify functional groups (e.g., ethoxy protons at ~1.3–1.5 ppm, indolinone carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the theoretical mass.

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the standard protocols for evaluating solubility and stability under experimental conditions?

- Methodological Answer : Solubility is determined in solvents (DMSO, ethanol, PBS) via saturation shake-flask methods. Stability studies involve incubating the compound at varying pH (2–9), temperatures (4–37°C), and light exposure, followed by HPLC or LC-MS analysis to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the ethoxyphenyl and indolinone moieties in biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing ethoxy with methoxy or halogens) and evaluate biological activity (e.g., enzyme inhibition, cytotoxicity).

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or receptors) .

- Biological Assays : Compare IC50 values across analogs in cell-based assays (e.g., MTT for cytotoxicity) or enzymatic assays (e.g., fluorescence-based kinase assays) .

Q. What experimental strategies address contradictory data in biological activity studies (e.g., varying potency across cell lines)?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with extended concentration ranges and triplicate measurements to confirm reproducibility.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects or pathway-specific responses.

- Cell Line Authentication : Verify genetic profiles of cell lines via STR profiling to rule out cross-contamination .

Q. How can computational methods predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Metabolism Prediction : Tools like MetaSite or GLORY predict Phase I/II metabolism (e.g., hydroxylation of the ethoxyphenyl group or glucuronidation of the acetamide) .

- Toxicity Screening : Use platforms like ProTox-II to estimate hepatotoxicity, mutagenicity, or cardiotoxicity risks based on structural fingerprints .

Q. What are the best practices for validating target engagement in vitro and in vivo?

- Methodological Answer :

- Biophysical Assays : Surface plasmon resonance (SPR) or thermal shift assays (TSA) quantify binding affinity to purified target proteins.

- In Vivo Imaging : Radiolabel the compound (e.g., with C or F isotopes) for PET imaging to track biodistribution and target interaction in animal models .

Data-Driven Research Challenges

Q. How should researchers reconcile discrepancies between computational binding predictions and experimental activity data?

- Methodological Answer :

- Ensemble Docking : Test multiple protein conformations (e.g., from molecular dynamics simulations) to account for flexibility.

- Free Energy Calculations : Use methods like MM/GBSA to refine binding affinity predictions .

Q. What statistical approaches are recommended for analyzing high-throughput screening data to prioritize lead compounds?

- Methodological Answer :

- Z-Score Normalization : Normalize activity data across plates to minimize batch effects.

- Machine Learning : Train random forest or SVM models on chemical descriptors (e.g., Morgan fingerprints) to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.